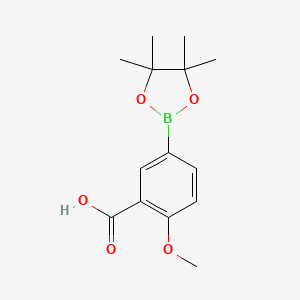

3-Carboxy-4-methoxyphenylboronic acid pinacol ester

CAS No.: 2121512-71-6

Cat. No.: VC11683158

Molecular Formula: C14H19BO5

Molecular Weight: 278.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2121512-71-6 |

|---|---|

| Molecular Formula | C14H19BO5 |

| Molecular Weight | 278.11 g/mol |

| IUPAC Name | 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid |

| Standard InChI | InChI=1S/C14H19BO5/c1-13(2)14(3,4)20-15(19-13)9-6-7-11(18-5)10(8-9)12(16)17/h6-8H,1-5H3,(H,16,17) |

| Standard InChI Key | AUTLQVCGKZQPPZ-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)C(=O)O |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)C(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

3-Carboxy-4-methoxyphenylboronic acid pinacol ester belongs to the class of arylboronic esters, which are widely employed in Suzuki-Miyaura cross-coupling reactions. The compound’s IUPAC name, 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, reflects its pinacol-protected boronic acid group and substituted aromatic ring. Key structural attributes include:

-

Boronic ester moiety: The pinacol (2,3-dimethyl-2,3-butanediol) group stabilizes the boronic acid, preventing undesired protodeboronation or oxidation .

-

Carboxylic acid substituent: Enhances solubility in polar solvents and facilitates further functionalization via esterification or amidation.

-

Methoxy group: Electron-donating effects modulate the aromatic ring’s electronic properties, influencing reactivity in coupling reactions .

Table 1: Molecular Data for 3-Carboxy-4-methoxyphenylboronic Acid Pinacol Ester

| Property | Value |

|---|---|

| CAS No. | 2121512-71-6 |

| Molecular Formula | |

| Molecular Weight | 278.11 g/mol |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)C(=O)O |

| InChI Key | AUTLQVCGKZQPPZ-UHFFFAOYSA-N |

Synthesis and Manufacturing

General Synthetic Routes

The synthesis of boronic acid pinacol esters typically involves two primary steps: (1) generation of the arylboronic acid and (2) esterification with pinacol. For 3-carboxy-4-methoxyphenylboronic acid pinacol ester, the process is adapted from methodologies used for analogous compounds :

-

Grignard Reagent Formation:

-

Boronic Acid Formation:

-

Pinacol Esterification:

Table 2: Key Reaction Conditions for Pinacol Ester Synthesis

| Parameter | Optimal Condition |

|---|---|

| Temperature | Reflux (≈110°C) |

| Solvent | Toluene |

| Catalyst | None (thermal conditions) |

| Yield | 70–85% (depending on purity) |

Applications in Organic Synthesis

Role in Suzuki-Miyaura Cross-Coupling

This compound is pivotal in synthesizing biaryl structures, such as the retinoid adapalene (used in acne treatment) . The Suzuki-Miyaura reaction couples the boronic ester with aryl halides (e.g., methyl 6-bromo-2-naphthoate) under palladium catalysis:

-

Advantages:

Pharmaceutical Intermediates

Adapalene synthesis exemplifies its utility:

-

Coupling of 3-carboxy-4-methoxyphenylboronic acid pinacol ester with methyl 6-bromo-2-naphthoate yields the biaryl intermediate.

| Condition | Effect |

|---|---|

| Ambient humidity | Gradual hydrolysis (5–10%/day) |

| Dry inert atmosphere | Stable for months |

Comparative Analysis with Analogous Compounds

Fluorinated and Hydroxylated Derivatives

-

3-Carboxy-4-fluorobenzeneboronic acid pinacol ester (CAS 882679-10-9):

-

3-Hydroxy-4-methoxyphenylboronic acid pinacol ester (CAS 269410-23-3):

Future Perspectives

Industrial Scalability

Efforts to reduce reliance on expensive reagents (e.g., bis(pinacolato)diboron) could enhance cost-effectiveness.

Expanding Synthetic Utility

Exploration of nickel-catalyzed couplings or photoredox applications may unlock new reactivities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume